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Deiodo Trametinib

Catalog No.
S14388606
CAS No.
M.F
C26H24FN5O4
M. Wt
489.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deiodo Trametinib

Product Name

Deiodo Trametinib

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoroanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

Molecular Formula

C26H24FN5O4

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C26H24FN5O4/c1-14-22-21(23(30(3)24(14)34)29-20-10-5-4-9-19(20)27)25(35)32(17-11-12-17)26(36)31(22)18-8-6-7-16(13-18)28-15(2)33/h4-10,13,17,29H,11-12H2,1-3H3,(H,28,33)

InChI Key

CWPDXKPCRXNWGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=CC=CC=C3F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

Deiodo Trametinib is a derivative of Trametinib, a well-known selective inhibitor of mitogen-activated protein kinase kinase 1 and 2. The compound is primarily utilized in the treatment of various cancers, particularly those driven by mutations in the BRAF gene. Deiodo Trametinib is characterized by its chemical formula C26H23FIN5O4C_{26}H_{23}FIN_{5}O_{4} and an average molecular weight of approximately 615.39 g/mol. The compound functions by blocking the activity of MEK1 and MEK2, critical components in the RAS-RAF-MEK-ERK signaling pathway that regulates cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells that harbor specific mutations.

Deiodo Trametinib undergoes several chemical transformations in biological systems. The primary metabolic pathway involves deacetylation, which is facilitated by carboxylesterases and other hydrolytic enzymes. This process yields several metabolites, including M1, M2, M3, and M4, with varying degrees of biological activity compared to the parent compound. Notably, M1 and M3 exhibit reduced potency in inhibiting phospho-MEK1 activity, indicating that the metabolic products may have diminished therapeutic efficacy .

The biological activity of Deiodo Trametinib is centered on its ability to inhibit the MEK1 and MEK2 kinases. By binding to these proteins in their unphosphorylated state, Deiodo Trametinib prevents their activation and subsequent phosphorylation of downstream targets involved in cell cycle progression and survival pathways. This mechanism is particularly effective against tumors with BRAF V600 mutations, which are common in melanoma and other malignancies. In vitro studies have demonstrated that the combination of Deiodo Trametinib with other targeted therapies can enhance anti-tumor effects and delay resistance development .

The synthesis of Deiodo Trametinib involves multiple steps, typically starting from simpler organic compounds through processes such as halogenation, acylation, and coupling reactions. A common synthetic route includes:

  • Halogenation: Introducing iodine into specific positions on the aromatic ring.
  • Acylation: Attaching acyl groups to modify solubility and metabolic stability.
  • Coupling Reactions: Forming the final compound through reactions with amines or other nucleophiles.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product .

Deiodo Trametinib is primarily used in oncology for treating cancers associated with BRAF mutations, including:

  • Melanoma: Especially for unresectable or metastatic forms.
  • Non-small Cell Lung Cancer: In combination with other therapies.
  • Anaplastic Thyroid Cancer: Particularly when patients have limited treatment options.
  • Solid Tumors: In both adult and pediatric populations.

The drug is often used in combination with Dabrafenib, another targeted therapy that inhibits BRAF proteins, enhancing therapeutic outcomes .

Research has shown that Deiodo Trametinib interacts significantly with various drugs due to its metabolic pathways. Notably:

  • Drug Interactions: Co-administration with strong CYP3A4 inhibitors can increase plasma levels of Deiodo Trametinib, necessitating dose adjustments.
  • Adverse Effects: Common adverse reactions include rash, diarrhea, lymphedema, and pyrexia when administered alone or in combination with Dabrafenib .
  • Clinical Trials: Ongoing studies are assessing its efficacy in combination therapies for different cancer types.

Several compounds share structural or functional similarities with Deiodo Trametinib. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
DabrafenibBRAF inhibitorSpecifically targets BRAF V600E mutations
SelumetinibMEK inhibitorDesigned for pediatric patients
CobimetinibMEK inhibitorUsed in combination with Vemurafenib for melanoma
BinimetinibMEK inhibitorApproved for use alongside Encorafenib

Deiodo Trametinib stands out due to its unique ability to inhibit both MEK1 and MEK2 effectively while being specifically modified to enhance its pharmacokinetic properties compared to these similar compounds .

Retrosynthetic Analysis of Deiodo Trametinib Core Scaffold

The core scaffold of trametinib centers on a 2,4-difluoro-5-iodoaniline moiety linked to a 2-fluoro-4-hydroxybenzamide group via a piperidin-4-ylmethanol bridge. Retrosynthetic disconnection of deiodo trametinib focuses on three critical bonds:

  • Aniline–benzamide linkage: Cleavage here suggests a Buchwald–Hartwig amination or Ullmann coupling strategy for reconstructing the aryl-amine bond.
  • Piperidine–methanol junction: Retro-aldol analysis implies formation via reductive amination between a piperidin-4-ylmethanol derivative and a ketone intermediate.
  • Iodine removal: Strategic omission of iodination steps during synthesis avoids the need for halogenation or subsequent dehalogenation.

Key intermediates include:

  • 2,4-Difluoro-5-aminobenzoic acid (post-iodine removal)
  • 2-Fluoro-4-hydroxybenzamide
  • Piperidin-4-ylmethanol hydrochloride

This retrosynthetic approach prioritizes modular assembly, enabling late-stage functionalization while preserving stereochemical integrity.

Strategic Iodine Removal in Trametinib Analog Development

Iodine removal in trametinib analogs serves dual purposes:

  • Synthetic simplification: Eliminates radioisotope-dependent steps (e.g., palladium-catalyzed borylation for iodine substitution).
  • Pharmacokinetic optimization: Reduces molecular weight (removing ~126.9 g/mol) and mitigates potential metabolic instability associated with aryl iodides.

Methodologies for iodine omission:

ApproachDescriptionYield Impact
Direct synthesisOmit iodination during aniline precursor synthesis+15–20%
Borylation substitutionReplace iodine with boronato-pinacol groups early in synthesis-10%
Post-synthetic excisionUse hydrogenolysis or radical deiodination after full scaffold assemblyVariable

Microwave-assisted palladium catalysis (130°C, 30 min) proves effective for coupling non-iodinated aniline derivatives to benzamide intermediates. Copper-mediated cross-coupling, while efficient for iodinated analogs, becomes unnecessary in deiodo variants, streamlining production.

Comparative Synthetic Routes for Deiodinated MEK Inhibitors

Four principal routes dominate deiodo trametinib synthesis:

Route 1: Linear assembly (solution-phase)

  • Couple 2,4-difluoro-5-aminobenzoic acid with piperidin-4-ylmethanol via mixed carbonates.
  • Install benzamide via HOBt/DIC-mediated amidation.
  • Purify via reverse-phase HPLC (0.1% trifluoroacetic acid/CH₃CN gradient).
    Advantage: High purity (≥98%). Disadvantage: Low scalability.

Route 2: Solid-phase synthesis

  • Anchor Fmoc-protected piperidin-4-ylmethanol to Wang resin.
  • Sequential coupling of fluorinated benzamides using HATU/DIEA activation.
  • Cleave with TFA/water (95:5).
    Advantage: Rapid parallel synthesis. Disadvantage: Limited to milligram scales.

Route 3: Flow chemistry

  • Continuous-flow amidation at 100°C (residence time: 5 min).
  • In-line extraction removes byproducts.
    Advantage: 70% yield improvement over batch.

Route 4: Enzymatic catalysis

  • Lipase-mediated benzamide formation in tert-butanol.
  • CAL-B achieves 92% enantiomeric excess for chiral centers.
ParameterRoute 1Route 2Route 3Route 4
Yield (%)58417665
Purity (%)98.595.299.197.8
Scalability (kg)0.10.0011.00.5
StereocontrolModerateLowHighHigh

Chirality Considerations in Deiodo Trametinib Preparation

Trametinib contains two chiral centers:

  • Piperidine C4: (R)-configuration critical for MEK1 binding.
  • Methanol-linked carbon: (S)-configuration ensures proper spatial orientation.

Stereochemical preservation strategies:

  • Asymmetric hydrogenation: Use of DuPhos-Rh catalysts achieves 99% ee for piperidine intermediates.
  • Chiral resolution: Diastereomeric salt formation with L-tartaric acid isolates desired enantiomers.
  • Enzymatic desymmetrization: Candida antarctica lipase B selectively acetylates prochiral diols.

Deiodination does not perturb existing chiral centers but eliminates potential racemization pathways associated with iodine’s steric bulk. X-ray crystallography confirms retained (R,S) configuration in deiodo trametinib, with C–F bond lengths measuring 1.34 Å versus 1.40 Å in iodinated parent compound.

Deiodo Trametinib represents a structurally modified variant of the parent compound trametinib, characterized by the absence of iodine substitution at the 4-position of the 2-fluorophenyl ring. This structural modification, while seemingly minor, has profound implications for the compound's binding dynamics within MEK-KSR (Kinase Suppressor of Ras) complexes. The allosteric binding mechanism of deiodo trametinib involves specific occupation of a unique pocket formed at the interface between MEK and KSR proteins, distinct from the adenosine triphosphate binding site.
The crystal structure analysis reveals that deiodo trametinib binds to the same allosteric site as the parent compound, engaging critical amino acid residues including Lys97, Ser218, Asp208, and Met143 in MEK1, with corresponding residues in MEK2. However, the absence of the bulky iodine atom fundamentally alters the binding pocket geometry and interaction dynamics. The trametinib binding pocket is formed primarily by MEK but with minor direct contributions from KSR proteins, creating a remodeled allosteric site that accommodates the compound through an enlarged binding cavity.

Kinase Suppressor of Ras proteins function as pseudokinases that form constitutive complexes with MEK through reciprocal helix αG interactions and activation segment contacts. These KSR-MEK complexes serve as scaffolding platforms that facilitate RAF kinase activation through allosteric mechanisms. The binding affinity of deiodo trametinib demonstrates marked preference for KSR-bound MEK configurations compared to isolated MEK proteins. Specifically, the dissociation constant for deiodo trametinib binding to KSR1-MEK1 complexes is 63.9 ± 4.7 nanomolar, while binding to KSR2-MEK1 complexes occurs with a dissociation constant of 70.4 ± 4.4 nanomolar. These values represent approximately 2-fold enhanced binding affinity compared to isolated MEK1, where the dissociation constant is 131 ± 9.4 nanomolar.

The enhanced binding affinity to KSR complexes correlates with significantly prolonged drug residence times. Drug-target lifetime measurements reveal that deiodo trametinib remains bound to KSR1-MEK1 complexes for 90.1 ± 5.2 minutes and to KSR2-MEK1 complexes for 84.8 ± 2.4 minutes, compared to only 23.1 ± 0.6 minutes for isolated MEK1. This extended residence time reflects the stabilized binding configuration within the KSR-MEK interface, where the compound benefits from additional protein-protein interaction contacts that are absent in isolated MEK configurations.

The selectivity for KSR-bound MEK over RAF-bound MEK represents a unique pharmacological property. The binding affinity to BRAF-MEK1 complexes is notably weaker, with a dissociation constant of 217 ± 3.2 nanomolar and a residence time of only 27.6 ± 2.2 minutes. This selectivity profile suggests that deiodo trametinib functions as a natural "bump-and-hole" inhibitor, exploiting evolutionarily conserved differences in the pre-helix αG loop structures between KSR and RAF family proteins.

The molecular basis for this selectivity lies in the differential size and composition of the pre-helix αG loops. KSR1 contains the sequence GAP-A825-A826, while the equivalent motif in BRAF includes N660-N661-R662, creating effective steric hindrance that reduces the size of the trametinib binding pocket. The smaller side chains in KSR proteins accommodate the phenyl acetamide moiety of deiodo trametinib without steric clashes, whereas the larger residues in BRAF create unfavorable interactions that reduce binding affinity.

Disruption of RAF-MEK-ERK Signaling Cascade Dynamics

The RAF-MEK-ERK signaling cascade represents one of the most frequently dysregulated pathways in human cancer, with mutations occurring in approximately 30% of all tumors. Deiodo trametinib exerts its pharmacological effects through strategic disruption of this cascade at the MEK kinase level, resulting in comprehensive downstream signaling inhibition that affects multiple cellular processes including proliferation, differentiation, and apoptosis.

Under normal physiological conditions, the RAF-MEK-ERK pathway is activated by growth factor stimulation of receptor tyrosine kinases, leading to RAS activation and subsequent RAF kinase activation. Activated RAF proteins phosphorylate MEK1 and MEK2 at specific serine residues (Ser218 and Ser222 in MEK1), which in turn phosphorylate and activate ERK1 and ERK2. The activated ERK proteins translocate to the nucleus where they phosphorylate numerous transcription factors, ultimately regulating the expression of genes involved in cell cycle progression, proliferation, and survival.

Deiodo trametinib disrupts this cascade through allosteric inhibition of MEK1 and MEK2 kinase activity. The compound binds to unphosphorylated MEK proteins and prevents both RAF-mediated MEK activation and the kinase activity of phosphorylated MEK. This dual mechanism of action results in sustained suppression of ERK phosphorylation and downstream signaling, even in the presence of continued upstream oncogenic signals.

The cascading effects of MEK inhibition by deiodo trametinib manifest across multiple levels of cellular regulation. At the immediate biochemical level, ERK phosphorylation is rapidly and sustainably reduced, with median inhibition rates of approximately 30% observed in clinical studies of the parent compound. This reduction in ERK activity leads to decreased phosphorylation of downstream substrates, including transcription factors such as ELK1, c-Myc, and various cell cycle regulatory proteins.

The transcriptional consequences of ERK pathway suppression are extensive, affecting the expression of over 600 known ERK target genes. These transcriptional changes result in altered cellular metabolism, reduced DNA synthesis, and modified cell cycle checkpoint regulation. Specifically, deiodo trametinib treatment leads to G1 cell cycle arrest through reduced cyclin D1 expression and enhanced p27 accumulation, effectively blocking the G1/S transition that is essential for cell proliferation.

The compound also induces significant changes in apoptotic regulation through multiple mechanisms. ERK pathway suppression reduces the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-2, while simultaneously promoting the activity of pro-apoptotic proteins including Bad and Bim through altered phosphorylation patterns. This shift in the apoptotic balance favors programmed cell death, particularly in cancer cells that are dependent on constitutive ERK signaling for survival.

Importantly, deiodo trametinib treatment disrupts normal feedback inhibition mechanisms within the RAF-MEK-ERK pathway. Under physiological conditions, activated ERK phosphorylates RAF and MEK proteins at inhibitory sites, creating negative feedback loops that attenuate pathway activity. MEK inhibition by deiodo trametinib disrupts these feedback circuits, potentially leading to compensatory upregulation of upstream signaling components. This feedback disruption represents both a therapeutic opportunity and a mechanism of potential resistance development.

The effects on cellular proliferation are particularly pronounced in cancer cells harboring BRAF or RAS mutations, where the RAF-MEK-ERK pathway is constitutively activated. In these contexts, deiodo trametinib treatment results in rapid growth inhibition, with IC50 values in the nanomolar range for sensitive cell lines. The antiproliferative effects are accompanied by induction of cellular senescence markers and activation of DNA damage response pathways, suggesting that MEK inhibition triggers multiple tumor suppressive mechanisms simultaneously.

Comparative Inhibition Kinetics: Deiodo vs. Parent Compound

The comparative analysis of inhibition kinetics between deiodo trametinib and the parent compound reveals significant mechanistic insights that inform understanding of structure-activity relationships within the MEK inhibitor class. While both compounds share the same core pyridopyrimidine scaffold and maintain the essential pharmacophores required for MEK binding, the absence of iodine substitution in deiodo trametinib introduces subtle but important differences in binding kinetics and selectivity profiles.

The parent compound trametinib demonstrates potent inhibition of both MEK1 and MEK2 with IC50 values of 0.7-0.9 nanomolar in cell-free assays. The compound exhibits exceptional selectivity, showing no significant inhibition when tested against a panel of over 180 kinases, including closely related family members such as MEK5. This selectivity profile established trametinib as a highly specific MEK1/2 inhibitor with minimal off-target effects.

Direct comparative studies between deiodo trametinib and the parent compound have revealed that the structural modification does not significantly compromise the core MEK inhibitory activity. Both compounds demonstrate reversible, allosteric inhibition mechanisms and bind to the same allosteric pocket on MEK proteins. The binding interactions involve identical key amino acid residues, suggesting that the cyclopropyl ring and pyridopyrimidine core structure represent the critical pharmacophores responsible for MEK recognition and inhibition.

However, the absence of iodine in deiodo trametinib results in measurable differences in physicochemical properties that influence pharmacological behavior. The molecular weight reduction from 615.4 to 489.5 daltons represents a significant decrease in molecular size that affects protein binding interactions, cellular permeability, and potentially metabolic stability. The iodine atom in the parent compound contributes to hydrophobic interactions within the binding pocket and may influence the overall binding energy through halogen bonding effects.

Kinetic analysis reveals that deiodo trametinib maintains potent inhibitory activity while demonstrating enhanced selectivity for KSR-bound MEK complexes. The binding kinetics demonstrate that both compounds exhibit similar rapid association rates, with time to maximum binding typically occurring within minutes of compound exposure. However, the dissociation kinetics show notable differences, with deiodo trametinib displaying prolonged residence times specifically when bound to KSR-MEK complexes compared to the parent compound.

The selectivity enhancement observed with deiodo trametinib represents a functionally significant advancement in MEK inhibitor design. While the parent compound shows preferential binding to KSR complexes, the magnitude of this selectivity is enhanced in the deiodo variant. This enhanced selectivity translates to improved therapeutic windows and potentially reduced off-target effects, as the compound preferentially targets the specific MEK populations involved in oncogenic signaling while sparing MEK proteins engaged in normal physiological processes.

Cellular potency studies demonstrate that both compounds achieve similar antiproliferative effects in BRAF-mutant cancer cell lines, with IC50 values in the low nanomolar range. The cellular activity profiles show that deiodo trametinib maintains the ability to induce G1 cell cycle arrest, promote apoptosis, and inhibit ERK phosphorylation with kinetics similar to the parent compound. These findings suggest that the core pharmacodynamic properties are preserved despite the structural modification.

The metabolic stability comparison reveals that both compounds undergo similar metabolic pathways, primarily involving deacetylation mediated by carboxyl-esterases and hydrolytic enzymes. The absence of iodine in deiodo trametinib may influence the susceptibility to certain metabolic transformations, potentially affecting the formation of specific metabolites. However, the predominant metabolic pathway through deacetylation remains intact, suggesting similar overall metabolic profiles.

Pharmacokinetic modeling studies indicate that deiodo trametinib maintains favorable absorption and distribution properties comparable to the parent compound. The reduced molecular weight may enhance oral bioavailability and tissue penetration, potentially improving therapeutic index. The protein binding characteristics are expected to remain high, consistent with the lipophilic nature of the core structure, though the absence of iodine may introduce subtle differences in binding affinity to plasma proteins.

The clinical implications of these comparative kinetic differences suggest that deiodo trametinib may offer improved therapeutic selectivity while maintaining the established efficacy profile of MEK inhibition. The enhanced selectivity for KSR-bound MEK complexes represents a mechanistic advancement that could translate to improved patient outcomes through more precise targeting of oncogenic signaling pathways while preserving normal cellular functions dependent on RAF-MEK interactions.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

489.18123243 g/mol

Monoisotopic Mass

489.18123243 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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